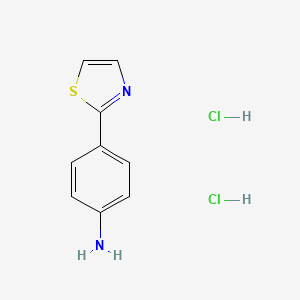
4-(1,3-Thiazol-2-yl)aniline dihydrochloride
Descripción general
Descripción
“4-(1,3-Thiazol-2-yl)aniline dihydrochloride” is a chemical compound with the molecular formula C9H10Cl2N2S. It is a derivative of aniline, which is substituted with a thiazol-2-yl group .
Molecular Structure Analysis
The molecular structure of “4-(1,3-Thiazol-2-yl)aniline dihydrochloride” consists of a thiazole ring attached to an aniline group . The thiazole ring is a five-membered ring containing sulfur and nitrogen atoms .Aplicaciones Científicas De Investigación
Anticancer Activity
Thiazole derivatives have been studied for their potential anticancer properties. For instance, a series of thiazole compounds were synthesized and reported for their cytotoxicity activity on human tumor cell lines, showing significant effects on prostate cancer .
Antifungal Activity
These compounds have also shown promise in antifungal applications. Studies have evaluated the in vitro antifungal activities of thiazole derivatives against various fungal strains, comparing favorably with commercial fungicides .
Antibacterial Activity
Thiazole compounds have been tested against different bacterial strains, with some showing higher activity than standard antibiotics like ampicillin against bacteria such as S. Typhimurium and S. aureus .
Antioxidant Properties
A series of thiazole derivatives were synthesized and screened for their in vitro antioxidant properties, revealing potent antioxidant activity in some synthesized compounds .
Medicinal Relevance
The thiazole motif is a significant platform in many medicinally relevant molecules, including clinically used anticancer medicines like dabrafenib and dasatinib .
Mecanismo De Acción
Target of Action
Thiazole derivatives have been known to interact with various biological targets, including dna and topoisomerase ii .
Mode of Action
Some thiazole derivatives, such as voreloxin, bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(1,3-Thiazol-2-yl)aniline dihydrochloride. These factors can include temperature, pH, and the presence of other substances. For instance, the compound is recommended to be stored in an inert atmosphere at room temperature .
Propiedades
IUPAC Name |
4-(1,3-thiazol-2-yl)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S.2ClH/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;;/h1-6H,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEQPJMBQLMDGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CS2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Thiazol-2-yl)aniline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[(2-Methylphenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1521145.png)
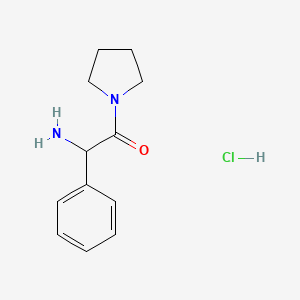
![3-amino-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride](/img/structure/B1521147.png)
![1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride](/img/structure/B1521150.png)
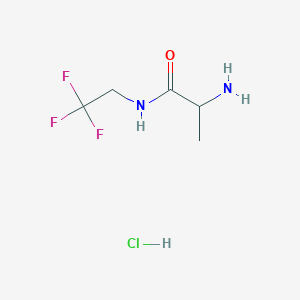

![4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1521156.png)
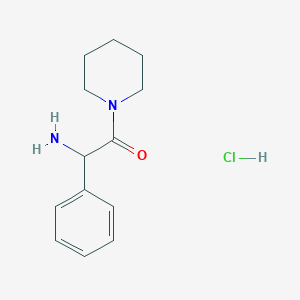
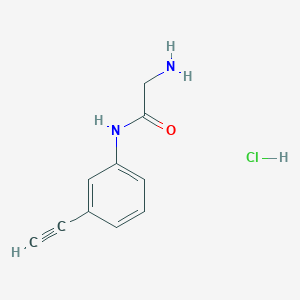

![4-[(Tert-butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B1521161.png)

![1-[5-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine](/img/structure/B1521163.png)